2-Amino-2-deoxyaltrose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

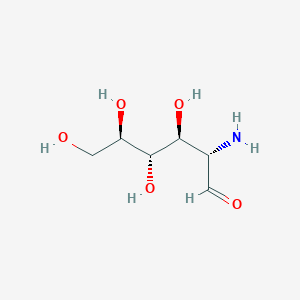

2-Amino-2-deoxyaltrose is a monosaccharide derivative characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyaltrose typically involves the conversion of precursor sugars through a series of chemical reactions. One common method starts with 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which undergoes methanolic ammonia treatment to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then subjected to the Nef reaction, resulting in the formation of 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose. Hydrolysis with hot dilute hydrochloric acid finally produces this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as column chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxyaltrose can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The amino group can participate in substitution reactions, forming derivatives like N-acylated or N-alkylated products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acyl chlorides or alkyl halides under basic conditions.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: N-acylated or N-alkylated derivatives.

Scientific Research Applications

2-Amino-2-deoxyaltrose has garnered significant interest in scientific research due to its diverse applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.

Biology: Studied for its role in cell signaling and as a precursor for glycoproteins.

Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria like MRSA. It also shows potential antineoplastic properties, making it a candidate for cancer research.

Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The biological effects of 2-Amino-2-deoxyaltrose are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Comparison with Similar Compounds

2-Amino-2-deoxyaltrose can be compared with other amino sugars such as:

2-Amino-2-deoxyglucose: Similar structure but differs in the position of the amino group.

2-Amino-2-deoxymannose: Another isomer with distinct stereochemistry.

2-Amino-2-deoxygalactose: Differing in the configuration of hydroxyl groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its isomers. Its ability to participate in glycosylation reactions and its potent antimicrobial properties set it apart from other amino sugars.

Biological Activity

2-Amino-2-deoxyaltrose is a monosaccharide derivative that has gained attention for its diverse biological activities. This compound features an amino group at the second carbon position, replacing a hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its structural uniqueness allows it to participate in various biochemical pathways, making it a subject of interest in both medicinal and biochemical research.

Structural Formula

The molecular formula of this compound is C6H13NO5. The presence of the amino group enhances its ability to interact with biological molecules, facilitating hydrogen bonding and electrostatic interactions.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions starting from precursor sugars. A common synthetic route includes:

- Treatment of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene with methanolic ammonia.

- Formation of intermediates such as 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol.

- Application of the Nef reaction to yield 2-acetamido-2-deoxy-D-allose and 2-acetamido-2-deoxy-D-altrose.

- Hydrolysis with hot dilute hydrochloric acid to produce the final product.

The biological effects of this compound are primarily mediated through its interaction with cellular enzymes and receptors. The amino group allows it to disrupt bacterial cell wall synthesis and function, contributing to its antimicrobial properties against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It disrupts the synthesis of bacterial cell walls, making it effective against various pathogens. A comparative study indicated that this compound has a higher efficacy against Gram-positive bacteria than many traditional antibiotics .

Anticancer Potential

Recent studies have explored the potential of this compound as an anticancer agent. Its structural similarity to glucose allows it to be utilized in targeted drug delivery systems. For instance, a conjugate formed with Adriamycin (ADM) demonstrated enhanced targeting capabilities towards tumor cells via glucose transporter 1 (GLUT1). This complex showed improved efficacy in inhibiting tumor growth while minimizing toxicity to normal cells .

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the effectiveness of this compound in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) was determined for different strains, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Therapy

In an experimental setup involving HepG2 liver cancer cells, the conjugate of Adriamycin and this compound was tested for cytotoxicity. Results indicated that this complex not only reduced cell viability more effectively than free ADM but also showed reduced systemic toxicity .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Amino-2-deoxyaltrose, and how can purity be validated?

Methodological Answer:

Synthesis of this compound typically involves reductive amination of altrose derivatives or enzymatic modification of precursor sugars. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions. For purity validation, employ HPLC with evaporative light scattering detection (ELSD) to quantify carbohydrate derivatives, supplemented by NMR spectroscopy (e.g., 1H and 13C) to confirm structural integrity. Purity thresholds (>95%) should align with pharmaceutical-grade standards for biological assays .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Adhere to OSHA Hazard Communication Standard (29 CFR 1910):

- Use nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact.

- Ensure local exhaust ventilation to mitigate inhalation risks.

- Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Reference Safety Data Sheets (SDS) for emergency procedures, including spill management with absorbent materials (e.g., vermiculite) .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from variability in:

- Sample purity : Cross-validate results using independent synthesis batches.

- Assay conditions : Standardize cell culture media (e.g., glucose-free for metabolic studies) and control for endotoxin levels.

- Structural analogs : Compare activity with related compounds (e.g., 2-Amino-2-deoxyglucose) to isolate functional groups responsible for observed effects.

Apply meta-analysis frameworks to harmonize datasets, prioritizing studies with rigorous QC/QA documentation .

Q. Advanced: What experimental designs are suitable for investigating this compound in glycosylation pathways?

Methodological Answer:

- Isotopic labeling : Use 13C-labeled this compound in NMR-based tracking to map incorporation into glycoproteins.

- Enzymatic assays : Test specificity against glycosyltransferases (e.g., ALG1/ALG2) using Michaelis-Menten kinetics to determine Km and Vmax.

- Knockout models : Employ CRISPR-Cas9 in cell lines (e.g., HEK293) to silence enzymes involved in altrose metabolism, then assess glycan profiling via MALDI-TOF MS .

Q. Basic: How can researchers screen this compound for antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and validate with time-kill curves .

- Biofilm disruption : Quantify biofilm biomass via crystal violet staining under varying sugar concentrations.

- Synergy studies : Combine with existing antibiotics (e.g., β-lactams) to assess combinatorial efficacy using checkerboard assays .

Q. Advanced: What computational approaches predict the interaction of this compound with human receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to TLR4/MD2 complex or lectin receptors (e.g., DC-SIGN). Validate with free energy perturbation (FEP) calculations.

- MD simulations : Run GROMACS trajectories (>100 ns) to assess conformational stability in aqueous and lipid bilayer environments.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with experimental IC50 values from kinase inhibition assays .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- FT-IR : Identify amine (N-H stretch, ~3300 cm−1) and carbonyl (C=O, ~1650 cm−1) functional groups.

- Circular Dichroism (CD) : Confirm stereochemistry by comparing optical rotation with known altrose enantiomers.

- Mass spectrometry : Use ESI-MS in positive ion mode for accurate mass determination, paired with MS/MS fragmentation to resolve isomeric impurities .

Q. Advanced: How can this compound be modified to enhance blood-brain barrier (BBB) penetration for neurotherapeutic applications?

Methodological Answer:

- Prodrug design : Conjugate with lipophilic moieties (e.g., benzyl esters) to increase LogP. Assess permeability via PAMPA-BBB assay .

- Receptor-mediated transport : Functionalize with targeting ligands (e.g., glutathione) to exploit BBB efflux transporters. Validate using in vitro co-culture models (e.g., hCMEC/D3 cells).

- In vivo PET imaging : Label with 18F and track biodistribution in rodent models .

Q. Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Store at -20°C in desiccated, amber vials under argon to prevent oxidation and hydrolysis.

- Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Avoid aqueous solutions unless buffered at pH 6–7 and used within 24 hours .

Q. Advanced: How can researchers validate the role of this compound in cancer metabolism using multi-omics approaches?

Methodological Answer:

- Metabolomics : Perform 13C flux analysis in cancer cell lines (e.g., HeLa) to trace incorporation into nucleotide sugars.

- Transcriptomics : Integrate RNA-seq data to identify upregulated glycosylation enzymes (e.g., GFPT1) under this compound treatment.

- Proteomics : Use SILAC labeling to quantify changes in glycoprotein expression (e.g., EGFR) via LC-MS/MS. Cross-reference with CRISPR screens to pinpoint metabolic dependencies .

Properties

Molecular Formula |

C6H13NO5 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4-,5+,6-/m1/s1 |

InChI Key |

FZHXIRIBWMQPQF-ARQDHWQXSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C=O)N)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.